molecular formula C17H15N3O3S B2502621 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 1448045-27-9

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2502621
CAS No.: 1448045-27-9
M. Wt: 341.39
InChI Key: VVLGGCIRBHCTDQ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a pyridazinone moiety and a benzenesulfonamide group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its combination of a pyridazinone moiety and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic agents and chemical reactions.

Properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-20-17(21)12-11-15(18-20)14-9-5-6-10-16(14)19-24(22,23)13-7-3-2-4-8-13/h2-12,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLGGCIRBHCTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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